molecular formula C19H19N3O5 B14156972 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde CAS No. 900260-84-6

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde

Cat. No.: B14156972
CAS No.: 900260-84-6
M. Wt: 369.4 g/mol
InChI Key: ALOTVOANVRBLLQ-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a nitrobenzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Piperazine Derivative Formation: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.

    Nitration and Aldehyde Formation: The final step involves nitration of the benzene ring followed by formylation to introduce the nitro and aldehyde groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfur trioxide).

Major Products

    Oxidation: 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzoic acid.

    Reduction: 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific receptors or enzymes in the body, modulating their activity. The benzodioxole and piperazine moieties could play a role in binding to the target, while the nitro and aldehyde groups might be involved in redox reactions or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound shares the benzodioxole and piperazine moieties but has a pyrimidine ring instead of the nitrobenzaldehyde group.

    2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-nitrobenzaldehyde: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzene ring, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

900260-84-6

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde

InChI

InChI=1S/C19H19N3O5/c23-12-15-10-16(22(24)25)2-3-17(15)21-7-5-20(6-8-21)11-14-1-4-18-19(9-14)27-13-26-18/h1-4,9-10,12H,5-8,11,13H2

InChI Key

ALOTVOANVRBLLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4)[N+](=O)[O-])C=O

solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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